molecular formula C10H13ClN2O2 B578817 Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride CAS No. 1253792-57-2

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride

Cat. No.: B578817
CAS No.: 1253792-57-2
M. Wt: 228.676
InChI Key: PUXNZPFRFJIUCF-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Naphthyridine Derivatives

The historical development of naphthyridine chemistry traces its origins to the pioneering work of Reissert in 1893, who first obtained a derivative of the cyclic naphthyridine system, specifically a 1,8-naphthyridine compound. Reissert proposed the nomenclature "naphthyridine" for this new class of heterocyclic derivatives, recognizing these compounds as naphthalene analogs containing two fused pyridine rings with various arrangements of nitrogen atoms. This foundational discovery established the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in modern chemistry. The systematic exploration of naphthyridine derivatives accelerated significantly in 1927 when Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, particularly 1,5-naphthyridines, by adapting the classical Skraup quinoline synthesis to 3-aminopyridine substrates.

The evolution of naphthyridine chemistry has been marked by several key milestones that directly relate to compounds like methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride. Early pharmaceutical research in the 1980s revealed the remarkable biological activity of 1,7-naphthyridine derivatives, as documented in seminal patent literature describing their antiarrhythmic, cardiotonic, diuretic, bronchodilation, anti-acetylcholine, anti-inflammatory, and analgesic effects. These discoveries fundamentally transformed the perception of naphthyridine derivatives from mere synthetic curiosities to valuable pharmaceutical intermediates and active compounds. The structural modifications explored during this period, including ester functionalization and salt formation, directly informed the design principles underlying modern naphthyridine-based pharmaceuticals.

Contemporary research has witnessed an exponential growth in naphthyridine-related publications, with over 600 papers focusing specifically on 1,5-naphthyridines published since 2000, including approximately 400 patent applications. This surge in research activity reflects the growing recognition of naphthyridine derivatives as privileged scaffolds in medicinal chemistry, capable of interacting with diverse biological targets through multiple mechanisms. The development of synthetic methodologies for accessing various naphthyridine isomers, including the 1,7-naphthyridine system present in this compound, has been driven by the need for efficient routes to biologically active compounds.

Classification within Heterocyclic Chemistry

This compound belongs to the broader category of diazanaphthalenes, which constitute a fundamental class of aromatic heterocyclic compounds with the molecular formula C₈H₆N₂ in their fully unsaturated form. These compounds are structurally characterized by a naphthalene double ring system in which two carbon atoms have been replaced with nitrogen atoms, creating ten distinct positional isomers that differ based on the locations of the nitrogen atoms. Within this classification system, diazanaphthalenes are further subdivided into two major structural subgroups: benzodiazines, where both nitrogen atoms reside within the same ring, and naphthyridines, where each ring contains one nitrogen atom.

The specific compound under investigation represents a member of the naphthyridine subgroup, specifically the 1,7-naphthyridine isomer, which is distinguished by nitrogen atoms positioned at the 1 and 7 positions of the bicyclic framework. This positional arrangement creates a unique electronic and steric environment that significantly influences the compound's chemical reactivity and biological activity. The systematic classification of this compound within the Chemical Abstracts Service registry, bearing the identifier 1253792-57-2, reflects its recognition as a distinct molecular entity within the broader naphthyridine family.

The structural features of this compound encompass several important chemical modifications that distinguish it from the parent naphthyridine system. The "tetrahydro" designation indicates partial saturation of the naphthyridine core, specifically at positions 5, 6, 7, and 8, which reduces the overall aromaticity and alters the compound's chemical properties. The methyl carboxylate group at position 3 introduces an electron-withdrawing substituent that significantly affects the electronic distribution within the molecule, while the hydrochloride salt formation enhances aqueous solubility and facilitates handling in pharmaceutical applications.

Naphthyridine Isomer Nitrogen Positions CAS Registry Number Structural Classification
1,5-naphthyridine 1,5 254-79-5 Naphthyridine
1,6-naphthyridine 1,6 253-72-5 Naphthyridine
1,7-naphthyridine 1,7 253-69-0 Naphthyridine
1,8-naphthyridine 1,8 254-60-4 Naphthyridine
2,6-naphthyridine 2,6 253-50-9 Naphthyridine
2,7-naphthyridine 2,7 253-45-2 Naphthyridine

According to the United States Patent and Trademark Office classification system, heterocyclic compounds containing nitrogen as the sole heteroatom are systematically organized based on ring size and nitrogen content. Naphthyridine derivatives, including this compound, fall within the classification range designated for compounds containing two nitrogen atoms in bicyclic systems, reflecting their fundamental importance in pharmaceutical chemistry and synthetic organic chemistry.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary chemical research stems from its unique structural features that enable diverse applications across multiple scientific disciplines. Within the realm of medicinal chemistry, naphthyridine derivatives have demonstrated remarkable versatility as pharmacophores, exhibiting a broad spectrum of biological activities that include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties. The specific structural motif present in this compound, combining the naphthyridine core with ester functionality and salt formation, provides an excellent platform for structure-activity relationship studies and pharmaceutical optimization.

Recent research has highlighted the exceptional potential of naphthyridine-based compounds as selective enzyme inhibitors, particularly in the context of protein kinase modulation. The development of naphthyridine-based inhibitors targeting casein kinase 2 has yielded compounds with nanomolar potency and exquisite selectivity profiles, demonstrating the power of this structural framework in achieving precise biological activity. These findings have established naphthyridine derivatives as privileged scaffolds for the development of chemical probes and therapeutic agents targeting specific enzymatic pathways.

The synthetic accessibility of this compound through well-established methodologies has contributed significantly to its research utility. The compound can be prepared using modifications of classical heterocyclic synthesis approaches, including Skraup-type cyclizations and Gould-Jacobs reactions, which provide reliable access to the naphthyridine core. The subsequent introduction of the methyl carboxylate group and formation of the hydrochloride salt can be accomplished through standard organic transformations, making this compound accessible to researchers across diverse scientific disciplines.

Biological Activity Category Representative Applications Research Significance
Enzyme Inhibition Casein kinase 2 modulation Chemical probe development
Cardiovascular Activity Antiarrhythmic and cardiotonic effects Therapeutic potential
Anti-inflammatory Activity Inflammatory pathway modulation Drug discovery applications
Antimicrobial Activity Antibacterial and antiviral properties Pharmaceutical development

The compound's role as a synthetic intermediate has proven equally important in advancing organic chemistry research. The naphthyridine core serves as a versatile building block for constructing more complex molecular architectures, while the ester functionality provides a convenient handle for further chemical modifications. This dual utility as both a biologically active compound and a synthetic intermediate has positioned this compound as a valuable tool in both academic research and pharmaceutical development programs.

Research Evolution and Current Scientific Interest

The research landscape surrounding this compound has undergone significant evolution, reflecting broader trends in medicinal chemistry and pharmaceutical research. Early investigations focused primarily on synthetic methodology development and basic pharmacological screening, establishing fundamental structure-activity relationships within the naphthyridine class. Contemporary research has shifted toward more sophisticated applications, including the development of highly selective chemical probes and the exploration of novel therapeutic targets.

Recent advances in computational chemistry and structure-based drug design have enhanced the rational development of naphthyridine-based compounds. Modern research approaches combine traditional synthetic chemistry with advanced molecular modeling techniques, enabling researchers to predict and optimize the biological activity of compounds like this compound before synthesis. This integrated approach has accelerated the discovery of new therapeutic applications while reducing the time and resources required for lead compound optimization.

The emergence of precision medicine has created new opportunities for naphthyridine derivatives in targeted therapeutics. Recent studies have demonstrated the potential of structurally related compounds as selective inhibitors of fibroblast growth factor receptor 4, a validated target for hepatocellular carcinoma treatment. These developments illustrate the continued relevance of the naphthyridine scaffold in addressing contemporary medical challenges and highlight the potential for compounds like this compound to contribute to next-generation therapeutic strategies.

Current scientific interest in this compound extends beyond traditional pharmaceutical applications to include materials science and analytical chemistry applications. The unique electronic properties of the naphthyridine system have attracted attention for the development of organic light-emitting diodes, sensors, and semiconductor materials. These emerging applications demonstrate the multidisciplinary appeal of naphthyridine derivatives and suggest continued research growth in diverse scientific areas.

Research Period Primary Focus Areas Key Developments
1980s-1990s Synthetic methodology and basic pharmacology Establishment of core biological activities
2000s-2010s Structure-activity relationships and optimization Development of selective inhibitors
2010s-Present Precision medicine and advanced applications Chemical probes and targeted therapeutics
Current Trends Multidisciplinary applications Materials science and analytical chemistry

The integration of modern analytical techniques with traditional synthetic chemistry has enabled unprecedented insights into the molecular behavior of this compound. Advanced spectroscopic methods, combined with computational modeling, have provided detailed understanding of the compound's conformational preferences, electronic properties, and intermolecular interactions. This comprehensive characterization has informed rational design strategies for related compounds and enhanced the efficiency of pharmaceutical development programs.

The current research environment surrounding naphthyridine derivatives is characterized by increasing collaboration between academic institutions and pharmaceutical companies, driven by the recognized potential of these compounds in addressing unmet medical needs. The availability of well-characterized compounds like this compound through commercial suppliers has facilitated broader research participation and accelerated scientific progress across multiple disciplines. This accessibility, combined with the compound's proven utility as both a research tool and pharmaceutical intermediate, ensures continued scientific interest and investment in naphthyridine chemistry research.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8;/h4-5,11H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXNZPFRFJIUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718731
Record name Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-57-2
Record name Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a foundational method for constructing the 1,7-naphthyridine core. This two-step process involves condensation of 2-aminopyridine derivatives with ethoxy methylene malonate, followed by thermal cyclization. For example, 2-amino-3-pyridinecarboxylate reacts with diethyl ethoxy methylene malonate at 120°C to form a malonate intermediate, which undergoes cyclization in diphenyl ether at 250°C to yield the naphthyridine scaffold. Subsequent esterification with methyl halides in dimethylformamide (DMF) using sodium hydride (NaH) introduces the methyl carboxylate group.

Key Reaction Parameters

ParameterConditionsImpact on Yield
Cyclization Temperature250°CMaximizes ring closure efficiency
SolventDiphenyl etherHigh boiling point enables reflux
CatalystNaH (for alkylation)Enhances electrophilic substitution

Posner Cyclocondensation

An alternative route employs hydroxylamine hydrochloride (H₂NOH·HCl) under basic conditions to facilitate cyclocondensation. For instance, treatment of 2-(3-cyano-1-isopropylprop-1-enyl)-6-methoxy-3-nitropyridine with hydroxylamine and sodium ethoxide in methanol yields 6-methoxy-4-isopropyl-1,5-naphthyridine-2-carbonitrile, which can be adapted for 1,7-naphthyridines by modifying substituents. While this method achieves moderate yields (31–48%), it requires stringent control of nitro-group reactivity to avoid side reactions.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts for regioselective functionalization. A patent-pending method (WO2021120953A1) describes the synthesis of 1,7-naphthyridine derivatives starting from 2-chloro-3-aminopyridine. The amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), followed by formylation using N-formylmorpholine and n-butyllithium at −78°C. Cyclization with acrylate esters in acetonitrile, catalyzed by lithium tetrafluoroborate (LiBF₄), affords the tetrahydronaphthyridine core in 65–85% yield.

Optimized Conditions

  • Protection Step : Boc₂O (1.2 equiv), THF, 25°C, 2 h

  • Formylation : N-formylmorpholine (2.0 equiv), n-BuLi (1.5 equiv), −78°C → 0°C

  • Cyclization : LiBF₄ (1.5 equiv), methyl acrylate (2.0 equiv), CH₃CN, 70°C, 12 h

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified Gould-Jacobs protocol using microwave heating at 300 W for 20 minutes achieves cyclization in <1 hour, compared to 24 hours under conventional reflux. This method is particularly effective for electron-deficient substrates, with reported yields exceeding 75% for methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial processes prioritize scalability and solvent efficiency. A continuous flow system developed for analogous naphthyridines employs a tubular reactor with in-line mixing of 2-aminopyridine, malonate esters, and acetic acid catalyst at 200°C. Residence times of 10–15 minutes achieve >90% conversion, with downstream crystallization in ethanol yielding the hydrochloride salt at 98% purity.

Green Chemistry Innovations

Solvent-free mechanochemical grinding has been explored to reduce environmental impact. Ball-milling 2-amino-3-cyanopyridine with methyl propiolate in the presence of K₂CO₃ for 2 hours generates the naphthyridine core without solvent, achieving 68% yield. Subsequent hydrogenation over palladium on carbon (Pd/C) in ethanol under 50 psi H₂ completes the tetrahydro ring formation.

Reaction Optimization and Yield Enhancement

Acid-Catalyzed Hydrochloride Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ethanol. Optimal conditions involve slow addition of 4 M HCl in dioxane to a chilled (−10°C) ethanolic solution of the free base, followed by stirring at 25°C for 2 hours. Crystallization at −20°C affords the hydrochloride salt in 95% yield with >99% purity by HPLC.

Critical Parameters for Salt Formation

ParameterOptimal ValueDeviation Impact
HCl Equivalents1.1 equiv<1.0 equiv: Incomplete salt formation
Crystallization Temp−20°CHigher temps reduce yield by 15–20%

Byproduct Mitigation Strategies

Common byproducts include regioisomeric 1,8-naphthyridines and over-alkylated esters. These are minimized by:

  • Low-Temperature Formylation : Maintaining −78°C during formylation reduces isomerization.

  • Catalyst Screening : LiBF₄ outperforms BF₃·OEt₂ in suppressing acrylate oligomerization.

  • Gradient Crystallization : Sequential cooling from 50°C to −20°C in ethanol removes impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride features a fused-ring structure that includes two nitrogen atoms within the naphthyridine framework. Its molecular formula is C10H13ClN2O2C_{10}H_{13}ClN_2O_2 with a molecular weight of approximately 228.67 g/mol . The compound is characterized by the presence of a methyl ester group which contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for various pharmacological properties:

  • Anticancer Activity : Research indicates potential in inhibiting cancer cell proliferation through modulation of specific signaling pathways.
  • Antiviral Properties : It shows promise in anti-HIV studies by inhibiting viral replication mechanisms.
  • Antimicrobial Effects : Exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Analgesic and Anti-inflammatory Activities : The compound has been explored for its ability to alleviate pain and reduce inflammation in preclinical models.

Biological Studies

The compound is utilized in biological research to understand its mechanism of action:

  • Enzyme Inhibition : Studies have demonstrated that it can inhibit specific enzymes involved in metabolic pathways .
  • Receptor Binding : Investigations into its binding affinity to various receptors have been conducted to assess its therapeutic potential .
  • Cellular Signaling Pathways : The compound's interaction with cellular signaling mechanisms has been studied to elucidate its biological effects.

Industrial Applications

In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can enhance the efficacy of resulting compounds .

Case Study 1: PET Imaging

A study focused on synthesizing 11C-labeled tetrahydro-1,7-naphthyridine derivatives for positron emission tomography (PET) imaging. These derivatives were evaluated for their binding specificity to metabotropic glutamate receptor 2 (mGlu2), demonstrating significant potential as PET ligands for brain imaging applications . The study highlighted the pharmacokinetic properties of these compounds and their ability to penetrate the blood-brain barrier effectively.

Case Study 2: Antimicrobial Testing

Another research effort investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated promising activity against resistant strains of bacteria, suggesting its potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring saturation, and salt forms. Key comparisons are outlined below:

Ethyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate Hydrochloride

  • Structural Difference : The ethyl ester variant replaces the methyl group at the 3-position with an ethyl chain.
  • Molecular Weight : 242.70 g/mol (C${11}$H${15}$ClN$2$O$2$) vs. 265.14 g/mol for the methyl analog (C${10}$H${14}$Cl$2$N$2$O$_2$) .
  • Commercial Availability : The ethyl derivative (CAS 1207175-08-3) is listed as "Typically In Stock" at 250 mg for USD 128, whereas the methyl variant is discontinued .

Methyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylate Dihydrochloride

  • Positional Isomerism : The carboxylate group shifts to the 2-position, altering electronic and steric properties.
  • Salt Form: Dihydrochloride (vs. monohydrochloride) increases polarity and aqueous solubility.
  • Molecular Weight : 229.11 g/mol (C$7$H${14}$Cl$2$N$2$O$_2$) , distinct from the 3-carboxylate analog.

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde Hydrochloride

  • Functional Group : Replaces the ester with an aldehyde group, reducing stability but increasing reactivity in nucleophilic additions.
  • Price : USD 209 per 1 g (CAS 2803476-82-4) , reflecting higher synthetic complexity compared to ester derivatives.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (USD) Availability
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride Not explicitly listed C${10}$H${14}$Cl$2$N$2$O$_2$ 265.14 95% Discontinued Discontinued
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride 1207175-08-3 C${11}$H${15}$ClN$2$O$2$ 242.70 95% 128/250 mg In Stock
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride EN300-396374 C$7$H${14}$Cl$2$N$2$O$_2$ 229.11 95% Not listed Discontinued
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride 2803476-82-4 Not provided Not provided 98% 209/1 g In Stock

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a fused-ring system comprising two pyridine rings. Its molecular formula is C10H12Cl2N2O2C_{10}H_{12}Cl_2N_2O_2, with a molecular weight of approximately 265.13 g/mol. The compound features a methyl ester group that influences its reactivity and biological activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. One common method includes the cyclization of precursors such as 1-methylpiperidin-4-one with carbon disulfide and malononitrile under controlled conditions. This reaction can yield various derivatives through subsequent transformations .

Medicinal Chemistry Applications

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has been explored for various medicinal applications:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the modulation of specific signaling pathways .
  • Antiviral Properties : Research highlights its potential as an inhibitor of HIV-1 integrase. Compounds structurally related to naphthyridines have demonstrated significant inhibition in low micromolar ranges (IC50 values) against HIV-1 .
  • Antimicrobial Effects : The compound has also been tested for its antimicrobial properties against a range of pathogens, showing promising results in inhibiting bacterial growth .

The biological activity of methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes such as DNA replication and transcription. For example, it has been documented to inhibit HIV integrase effectively .
  • Receptor Binding : It may also bind to various receptors involved in cell signaling pathways, potentially modulating physiological responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate:

StudyFindings
Demonstrated significant cytotoxicity against cancer cell linesSupports potential use in cancer therapy
Inhibition of HIV-1 integrase with IC50 values in the low micromolar rangeIndicates potential as an antiviral agent
Antimicrobial activity against Gram-positive and Gram-negative bacteriaSuggests broad-spectrum antimicrobial potential

Comparison with Similar Compounds

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives:

CompoundStructureBiological Activity
1,6-Naphthyridine DerivativesDifferent nitrogen positioningVarying anticancer effects
1,8-Naphthyridine DerivativesAltered substitution patternsPotential antiviral properties

This compound stands out due to its unique substitution pattern and the presence of a methyl ester group that enhances its biological activity profile compared to similar compounds .

Q & A

Q. What are the common synthetic routes for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid derivative. For example, ethyl or methyl esters of naphthyridine carboxylates are prepared via condensation reactions under anhydrous conditions. Evidence from analogous compounds (e.g., ethyl 5-oxo-1,7-naphthyridine-6-carboxylate) suggests hydrolysis with NaOH (5M, 20–95°C) to yield carboxylic acids, followed by HCl treatment to form the hydrochloride salt . Purification often requires inert atmosphere storage to prevent degradation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : For purity assessment (≥98% as per similar naphthyridine standards) .
  • NMR and Mass Spectrometry : To confirm molecular structure (e.g., molecular weight: 242.70 g/mol for ethyl analogs) .
  • X-ray Crystallography : For resolving stereochemistry in complex derivatives .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Store under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis .
  • Avoid prolonged exposure to moisture; use desiccants in storage containers.
  • Handle in fume hoods due to potential irritant properties (H302, H315 hazard codes for related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance esterification efficiency .
  • Temperature Control : Lower temperatures (0–5°C) during HCl salt formation reduce side-product generation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. What computational methods are used to predict the pharmacological activity of this naphthyridine derivative?

  • Methodological Answer :
  • Molecular Docking : Assess binding affinity to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How do researchers address discrepancies in reported solubility data for this compound in different solvents?

  • Methodological Answer :
  • Solvent Screening : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) .
  • Controlled Experiments : Replicate conflicting studies under identical conditions (temperature, purity) .
  • Spectroscopic Validation : Use UV-Vis or NMR to detect solvent adducts or degradation products .

Key Data from Evidence

  • Molecular Formula : C₁₁H₁₅ClN₂O₂ (ethyl analog) .
  • Hazard Codes : H302 (oral toxicity), H315 (skin irritation) .
  • Storage : Inert atmosphere, room temperature .
  • CAS for Related Compounds : 151899-62-6 (triazole derivatives) , 2803476-82-4 (tetrahydro-naphthyridine analogs) .

Notes for Experimental Design

  • Contradiction Management : If pharmacological data conflicts (e.g., antimicrobial vs. cytotoxic effects), validate assays using standardized protocols (CLSI guidelines) and orthogonal cell lines .
  • Degradation Analysis : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and LC-MS profiling .

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